molecular formula C24H29N5O3 B2922586 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol CAS No. 1396764-98-9

2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B2922586
CAS No.: 1396764-98-9
M. Wt: 435.528
InChI Key: GDAZTEBUXMDOAE-UHFFFAOYSA-N
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Description

2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is a complex organic compound that features a piperazine ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol typically involves multiple steps. One common approach is to start with the formation of the piperazine ring, followed by the introduction of the dimethylphenyl group. The triazole ring is then synthesized and attached to the piperazine ring. Finally, the methoxyphenyl group is introduced to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and triazole-containing molecules. Examples include:

Uniqueness

What sets 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol apart is its unique combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that are not present in similar compounds .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-17-7-6-9-21(18(17)2)27-11-13-28(14-12-27)24(31)20-15-29(26-25-20)16-22(30)19-8-4-5-10-23(19)32-3/h4-10,15,22,30H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAZTEBUXMDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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